molecular formula C12H11N5O3 B6537145 1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1172453-59-6

1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No. B6537145
CAS RN: 1172453-59-6
M. Wt: 273.25 g/mol
InChI Key: FZJLYRQEKAMEGU-UHFFFAOYSA-N
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Description

1-Ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide (EFC) is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound with a five-membered ring structure, consisting of a nitrogen atom and four carbon atoms. The compound has a variety of interesting properties, such as being an antioxidant, a free radical scavenger, and a neuroprotectant. It has been studied for its potential use as a drug for neurodegenerative diseases and for its effects on the immune system.

Scientific Research Applications

1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. It has been investigated as a potential drug for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, due to its neuroprotective properties. In addition, it has been studied for its effects on the immune system, and its potential use as an antioxidant and free radical scavenger.

Mechanism of Action

The exact mechanism of action of 1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed to act by scavenging free radicals, which are believed to be involved in the development of neurodegenerative diseases. It is also believed to act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to scavenge free radicals, which can protect cells from oxidative damage. It has also been shown to act as an antioxidant, which can protect cells from damage caused by free radicals. It has also been shown to have neuroprotective effects, which could potentially be used to treat neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide in laboratory experiments include its availability and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. The main limitation of using 1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide in laboratory experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

For research on 1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide include further investigation of its mechanism of action, its potential use as a drug for neurodegenerative diseases, and its effects on the immune system. Additionally, further research could be done to study its potential use as an antioxidant and free radical scavenger. Additionally, further research could be done to investigate its potential use in other areas, such as cancer research and drug development.

Synthesis Methods

1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide is synthesized using a variety of methods, including the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine. This reaction takes place in the presence of a base, such as sodium hydroxide, and a catalyst, such as piperidine. The reaction produces the desired product, 1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide, in a yield of approximately 70%.

properties

IUPAC Name

2-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-2-17-8(5-6-13-17)10(18)14-12-16-15-11(20-12)9-4-3-7-19-9/h3-7H,2H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJLYRQEKAMEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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